molecular formula C13H23ClN2O3S B12830567 tert-Butyl (S)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate hydrochloride

tert-Butyl (S)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate hydrochloride

Cat. No.: B12830567
M. Wt: 322.85 g/mol
InChI Key: BENQXYNQKNKQBC-PPHPATTJSA-N
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Description

tert-Butyl (S)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate hydrochloride is a complex organic compound that features a tert-butyl group, a thiazolidine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the thiazolidine ring, followed by the introduction of the pyrrolidine ring and the tert-butyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the specific transformation desired.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (S)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein folding. Its structural features make it a useful probe for investigating the mechanisms of biological processes at the molecular level.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutics.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in fields such as polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and target involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate
  • tert-Butyl (S)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate acetate
  • tert-Butyl (S)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate sulfate

Uniqueness

tert-Butyl (S)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and structural features. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

Molecular Formula

C13H23ClN2O3S

Molecular Weight

322.85 g/mol

IUPAC Name

tert-butyl (2S)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H22N2O3S.ClH/c1-13(2,3)18-12(17)15-6-4-5-10(15)11(16)14-7-8-19-9-14;/h10H,4-9H2,1-3H3;1H/t10-;/m0./s1

InChI Key

BENQXYNQKNKQBC-PPHPATTJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCSC2.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCSC2.Cl

Origin of Product

United States

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